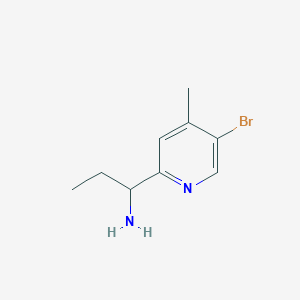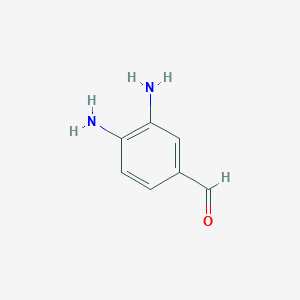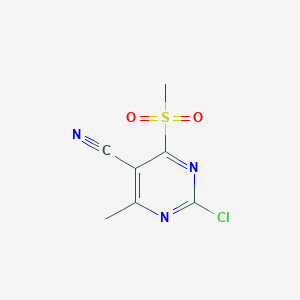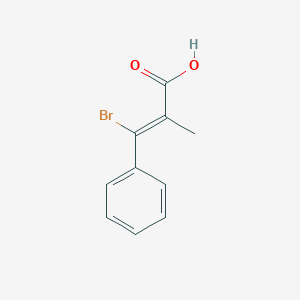![molecular formula C22H15N B12967039 5-Phenyl-5H-benzo[b]carbazole](/img/structure/B12967039.png)
5-Phenyl-5H-benzo[b]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-5H-benzo[b]carbazole is a polycyclic aromatic compound that belongs to the carbazole family. Carbazoles are known for their unique structural properties, which include a fused tricyclic system consisting of two benzene rings and a pyrrole ring. The addition of a phenyl group at the 5-position of the benzo[b]carbazole enhances its chemical and physical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-5H-benzo[b]carbazole typically involves multi-step reactions. One common method includes the cyclization of 2-arylindoles with aryl ketones. This process can be catalyzed by Lewis acids, such as FeCl2, which facilitate the cycloaddition and subsequent intramolecular alkylation . Another approach involves the use of metal-free C-H amination strategies, where 2-aminebiaryls, α-azidobiaryls, and 2-nitrobiaryls serve as substrates .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Phenyl-5H-benzo[b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
5-Phenyl-5H-benzo[b]carbazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex polycyclic aromatic compounds and heterocycles.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities, as well as its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 5-Phenyl-5H-benzo[b]carbazole involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. Its photophysical properties allow it to act as a photosensitizer, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . Additionally, its ability to modulate enzyme activity and receptor binding contributes to its therapeutic potential.
Comparaison Avec Des Composés Similaires
5H-Benzo[4,5]thieno[3,2-c]carbazole: Similar in structure but contains a sulfur atom in the heterocyclic ring.
7,9-Dimethyl-5-phenyl-sulfonyl-5H-benzo[b]carbazole: Contains additional methyl and sulfonyl groups, which alter its chemical properties.
Uniqueness: 5-Phenyl-5H-benzo[b]carbazole stands out due to its unique combination of a phenyl group and a carbazole core, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring high charge mobility and stability, such as in organic electronics and optoelectronic devices.
Propriétés
Formule moléculaire |
C22H15N |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
5-phenylbenzo[b]carbazole |
InChI |
InChI=1S/C22H15N/c1-2-10-18(11-3-1)23-21-13-7-6-12-19(21)20-14-16-8-4-5-9-17(16)15-22(20)23/h1-15H |
Clé InChI |
UCDUCJZWJDQSTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=CC=CC=C5C=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine](/img/structure/B12966956.png)
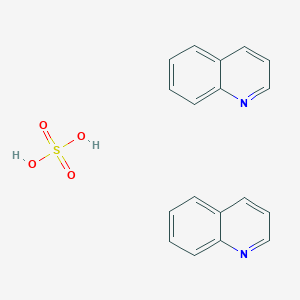

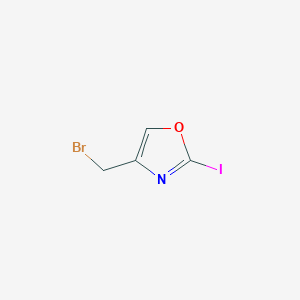
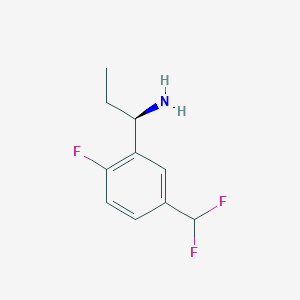

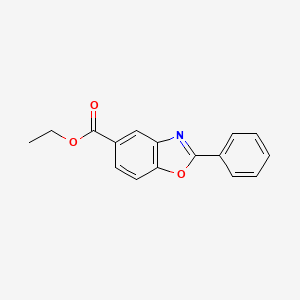
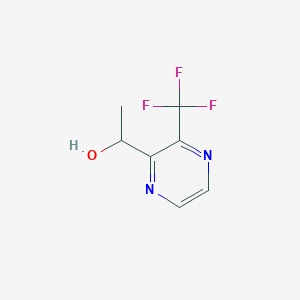
![6-Iodobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12967004.png)

